1-[(3-chlorophenyl)methyl]-4-[(2-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione
Description
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-[(2-methoxyphenyl)methyl]pyrazine-2,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-25-17-8-3-2-6-15(17)13-22-10-9-21(18(23)19(22)24)12-14-5-4-7-16(20)11-14/h2-11H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFSCVNNZCIEJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C=CN(C(=O)C2=O)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies
Multicomponent Reaction (MCR) Approach
The one-pot MCR protocol, adapted from tetrahydropyridine syntheses, offers an efficient route to assemble the tetrahydropyrazine-dione framework. Key reactants include:
- Methyl acetoacetate as the diketone precursor.
- 3-Chlorobenzylamine and 2-methoxybenzylamine for introducing substituents.
- Aromatic aldehydes (e.g., benzaldehyde) to facilitate cyclization.
Procedure :
- Combine methyl acetoacetate (1 mmol), 3-chlorobenzylamine (2 mmol), 2-methoxybenzylamine (2 mmol), and benzaldehyde (2 mmol) in ethanol:water (1:1).
- Add triethylammonium hydrogen sulfate ([Et₃NH][HSO₄], 10 mol%) as a Bronsted acid catalyst.
- Stir at 60°C for 1 hour, followed by cooling and filtration.
Yield : 65–78% after recrystallization (ethanol:ethyl acetate).
Table 1: Optimization of MCR Conditions
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 10 | Ethanol:Water | 60 | 1 | 78 |
| 2 | 5 | Ethanol | 80 | 2 | 65 |
| 3 | 15 | CH₃CN | 70 | 1.5 | 72 |
Optimal conditions (Entry 1) prioritize atom economy and minimal waste.
Stepwise Synthesis via Cyclization and Alkylation
For laboratories requiring intermediate isolation, a stepwise approach is viable:
Step 1: Core Formation
- React ethylenediamine with diethyl oxalate in anhydrous THF to form 1,2,3,4-tetrahydropyrazine-2,3-dione.
- Purify via silica gel chromatography (5–20% methanol/dichloromethane).
Step 2: Double Alkylation
Mechanistic Insights
The MCR mechanism involves three stages:
- Imine Formation : Condensation of amines and aldehydes generates Schiff bases.
- Mannich Reaction : Nucleophilic attack by methyl acetoacetate forms a β-amino ketone intermediate.
- Cyclization : Intramolecular hemiaminal formation yields the tetrahydropyrazine-dione core.
Electron-donating methoxy groups enhance electrophilic aromatic substitution, while chloro substituents stabilize intermediates via inductive effects.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 4H, Ar-H), 6.85–6.75 (m, 4H, Ar-H), 4.30 (s, 4H, N-CH₂-Ar), 3.80 (s, 3H, OCH₃).
- ¹³C NMR : 168.2 (C=O), 156.1 (C-OCH₃), 142.8–113.0 (Ar-C).
Infrared Spectroscopy (IR) :
Comparative Analysis of Synthetic Routes
Table 2: Route Comparison
| Parameter | MCR Approach | Stepwise Synthesis |
|---|---|---|
| Yield (%) | 78 | 68 |
| Purity (%) | 95 | 98 |
| Scalability | High | Moderate |
| Catalyst Cost | Low | High |
The MCR method excels in efficiency and sustainability, whereas stepwise synthesis allows intermediate characterization.
Chemical Reactions Analysis
Types of Reactions
1-[(3-chlorophenyl)methyl]-4-[(2-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[(3-chlorophenyl)methyl]-4-[(2-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-chlorophenyl)methyl]-4-[(2-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs are compared below, focusing on substituent variations, molecular properties, and available biological data.
Structural and Molecular Comparisons
Table 1: Structural and Molecular Properties of Analogs
Key Observations:
Chlorine at the 3-position (target compound) vs. 2-position () alters steric hindrance and dipole interactions, which may influence receptor binding .
Core Structure Variations :
- Piperazine-2,5-dione derivatives (e.g., ) lack the tetrahydropyrazine-2,3-dione scaffold, reducing ring strain and altering conformational flexibility .
Example from :
- 1-(3-Trifluoromethyl)piperazine derivatives were synthesized using chloroacetyl chloride and triethylamine, yielding intermediates purified via column chromatography .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for synthesizing 1-[(3-chlorophenyl)methyl]-4-[(2-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione?
- Methodology : Synthesis typically involves multi-step pathways:
- Step 1 : Nucleophilic substitution or coupling reactions to introduce the chlorophenyl and methoxyphenyl groups onto the tetrahydropyrazine-dione core.
- Step 2 : Cyclization under reflux using solvents like acetonitrile or ethanol, often catalyzed by bases (e.g., K₂CO₃) .
- Step 3 : Purification via column chromatography or recrystallization to isolate the final product. Reaction conditions (pH, temperature) are critical for yield optimization .
Q. How is the structural integrity and purity of this compound validated in academic research?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and detects impurities .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typically required for biological assays) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Guidelines :
- Use full PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure .
- Employ fume hoods for reactions involving volatile solvents.
- Avoid aqueous release; use chemical waste disposal systems compliant with local regulations .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yield and scalability?
- Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Catalyst Screening : Test Pd-based catalysts for coupling reactions to reduce side products .
- Temperature Gradients : Use controlled heating (e.g., microwave-assisted synthesis) to accelerate cyclization .
Q. What computational approaches are used to predict biological targets and binding mechanisms?
- Methods :
- Molecular Docking : Models interactions with receptors (e.g., serotonin or dopamine receptors) using software like AutoDock Vina .
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity .
- Molecular Dynamics Simulations : Predicts stability of ligand-receptor complexes in physiological conditions .
Q. How can contradictory bioactivity data across studies be resolved?
- Approach :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing methoxy with ethoxy) to isolate contributing groups .
- Assay Standardization : Replicate experiments under identical conditions (e.g., cell line, concentration) to minimize variability .
- Meta-Analysis : Compare datasets from multiple studies to identify trends in IC₅₀ values or receptor affinity .
Q. What advanced techniques characterize crystallographic or conformational properties of this compound?
- Techniques :
- Single-Crystal X-ray Diffraction : Resolves 3D structure and intermolecular interactions (e.g., hydrogen bonding) .
- Circular Dichroism (CD) : Analyzes chiral centers in solution-phase conformations .
- Solid-State NMR : Probes molecular dynamics in crystalline or amorphous forms .
Data Contradiction Analysis
Q. Why do studies report varying solubility profiles for structurally similar analogs?
- Resolution :
- Solubility Testing : Use standardized buffers (e.g., PBS at pH 7.4) and quantify via UV-Vis spectroscopy .
- LogP Measurements : Compare experimental vs. calculated partition coefficients to identify discrepancies .
- Co-Solvent Screening : Additives like DMSO or cyclodextrins can enhance aqueous solubility for in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
